

Navigating Alternatives to 1,3-Divinyltetramethyldisiloxane in Silicone Elastomers: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Divinyltetramethyldisiloxane

Cat. No.: B1580860

[Get Quote](#)

For researchers, scientists, and drug development professionals working with silicone elastomers, the choice of crosslinking agent is a critical determinant of final material performance. While **1,3-divinyltetramethyldisiloxane** (VMS) is a widely used and effective crosslinker in platinum-catalyzed addition-cure systems, a range of alternatives offers unique advantages for tailoring specific properties. This guide provides an objective comparison of these alternatives, supported by representative experimental data and detailed methodologies, to inform the selection of the optimal crosslinking strategy for your application.

The primary function of a vinyl-functional crosslinker is to react with hydride-functional siloxanes to form a durable, three-dimensional network.^[1] The exploration of alternatives to VMS is driven by the need for enhanced mechanical properties, modified curing profiles, and improved performance in specialized applications.^[1] Key alternatives to VMS in addition-cure formulations include other vinyl-functional silanes such as vinyltrimethoxysilane (VTMO) and vinyltriethoxysilane (VTEO).^[1] Additionally, the use of vinyl-functionalized silicone polymers and resins provides another avenue for modifying elastomer properties.

Comparative Performance of VMS and its Alternatives

The selection of a vinyl-functional crosslinker significantly impacts the mechanical properties of the resulting silicone elastomer. The following table summarizes a representative comparison

between elastomers prepared with VMS and those prepared with common alternatives in a platinum-cured system.

Property	1,3-Divinyltetramethylidisiloxane (VMS)	Vinyltrimethoxysilane (VTMO)	Vinyltriethoxysilane (VTEO)	Vinyl-terminated Polydimethylsiloxane (VPDT)
Tensile Strength (MPa)	8.5	7.8	8.1	9.2
Elongation at Break (%)	450	420	435	550
Tear Strength (kN/m)	25	22	24	30
Shore A Hardness	50	55	52	45

Note: This data is representative and can vary based on the specific formulation, including the base polymer, filler type and loading, and catalyst concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Protocol 1: Preparation of Silicone Elastomer Samples

Objective: To prepare standardized silicone elastomer test specimens for mechanical property evaluation.

Materials:

- Vinyl-terminated polydimethylsiloxane (PDMS) base polymer
- Crosslinking agent: **1,3-divinyltetramethylidisiloxane** (VMS) or alternative (VTMO, VTEO, VPDT)

- Hydride-functional crosslinker (e.g., polymethylhydrosiloxane)
- Platinum catalyst (e.g., Karstedt's catalyst)
- Reinforcing filler (e.g., fumed silica)
- Two-roll mill or planetary mixer
- Compression molding press
- Molds for test specimens (as per ASTM specifications)

Procedure:

- Compounding: On a two-roll mill, soften the PDMS base polymer. Gradually add the reinforcing filler until a homogenous mixture is achieved.
- Addition of Crosslinkers and Catalyst: To the compounded mixture, add the specified amount of the vinyl-functional crosslinking agent (VMS or alternative) and the hydride-functional crosslinker. Mix thoroughly.
- Finally, add the platinum catalyst and mix until uniformly dispersed. The mixture is now ready for curing.
- Curing: Transfer the compounded silicone mixture to a compression mold of the desired specimen shape. Place the mold in a compression press preheated to the specified curing temperature (e.g., 150°C).
- Apply pressure and maintain the temperature for the designated curing time to ensure complete vulcanization.
- After curing, carefully remove the elastomer slab from the mold and allow it to cool to room temperature.
- Post-cure the samples in an oven at a specified temperature and duration (e.g., 200°C for 4 hours) to remove any volatile byproducts and stabilize the material properties.

Protocol 2: Tensile Strength and Elongation at Break (ASTM D412)

Objective: To determine the tensile strength and ultimate elongation of the silicone elastomer.

Apparatus:

- Universal Testing Machine (UTM) with a suitable load cell.
- Grips for holding the test specimens.
- Extensometer (optional, for precise strain measurement).
- Die C for cutting dumbbell-shaped specimens.[\[2\]](#)

Procedure:

- Specimen Preparation: Cut dumbbell-shaped specimens from the cured elastomer slabs using Die C.[\[2\]](#)
- Measure the thickness and width of the narrow section of each specimen at three different points and calculate the average cross-sectional area.[\[3\]](#)
- Testing: Mount the specimen securely in the grips of the UTM, ensuring it is aligned vertically.[\[2\]](#)
- Set the grip separation speed to a constant rate of 500 mm/min.[\[4\]](#)
- Start the test and record the force and elongation until the specimen ruptures.
- Calculation:
 - Tensile Strength (MPa) = Peak load (N) / Average cross-sectional area (mm²)
 - Elongation at Break (%) = [(Final length at break - Initial gauge length) / Initial gauge length] x 100

Protocol 3: Tear Strength (ASTM D624)

Objective: To measure the resistance of the silicone elastomer to tearing.

Apparatus:

- Universal Testing Machine (UTM) with a suitable load cell.
- Grips for holding the test specimens.
- Die C for cutting test specimens.[\[5\]](#)

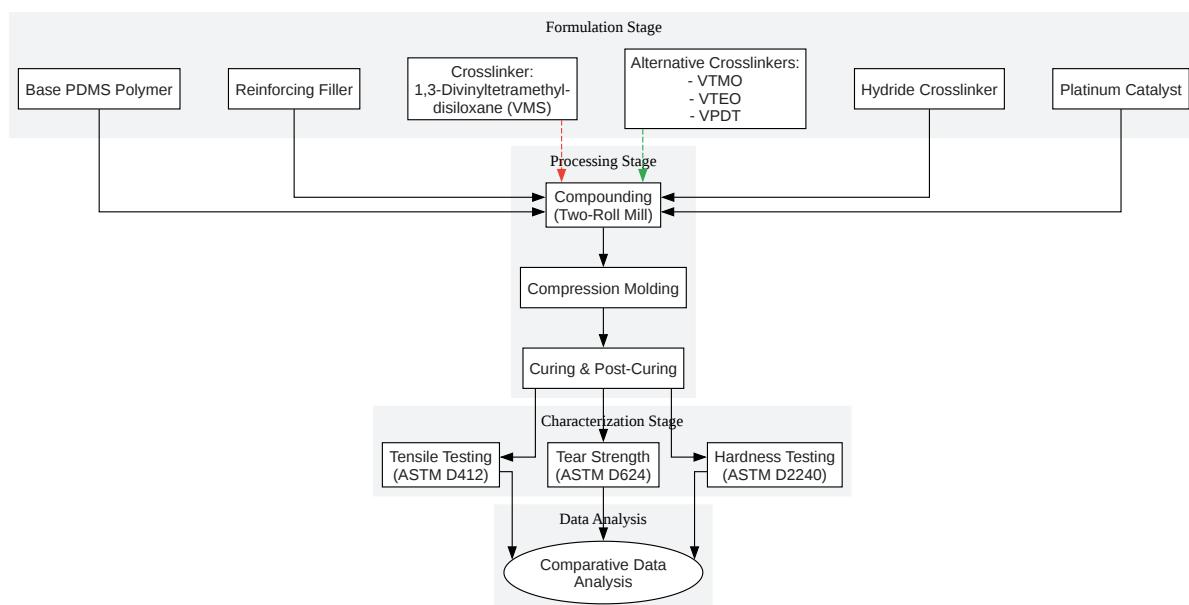
Procedure:

- Specimen Preparation: Cut specimens from the cured elastomer slabs using Die C.[\[5\]](#)
- Make a small nick in the center of the narrow section of the specimen as specified in the standard.
- Testing: Mount the specimen in the grips of the UTM.
- Set the grip separation speed to a constant rate of 500 mm/min.[\[6\]](#)
- Start the test and record the maximum force required to propagate the tear until the specimen completely fails.[\[6\]](#)
- Calculation: Tear Strength (kN/m) = Peak load (N) / Specimen thickness (mm)

Protocol 4: Shore A Hardness (ASTM D2240)

Objective: To determine the indentation hardness of the silicone elastomer.

Apparatus:


- Shore A Durometer.[\[7\]](#)
- Test stand for the durometer (optional, for improved repeatability).

Procedure:

- Specimen Preparation: Use a cured elastomer sample with a minimum thickness of 6 mm. The surface should be flat and smooth.
- Testing: Place the specimen on a hard, flat surface.
- Press the durometer indenter firmly and vertically onto the specimen surface.
- Read the hardness value from the durometer scale within one second of firm contact.
- Take at least five measurements at different locations on the specimen, at least 12 mm apart, and calculate the average value.

Experimental Workflow

The following diagram illustrates the logical workflow for the evaluation of alternative crosslinkers in silicone elastomers.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pd3composites.com [pd3composites.com]
- 3. super-silicon.com [super-silicon.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN107964248B - Low-modulus high-tear-strength silicone rubber and preparation method thereof - Google Patents [patents.google.com]
- 7. nbinno.com [nbino.com]
- To cite this document: BenchChem. [Navigating Alternatives to 1,3-Divinyltetramethyldisiloxane in Silicone Elastomers: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580860#alternatives-to-1-3-divinyltetramethyldisiloxane-in-silicone-elastomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com